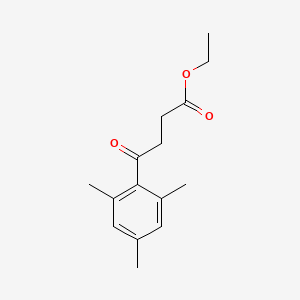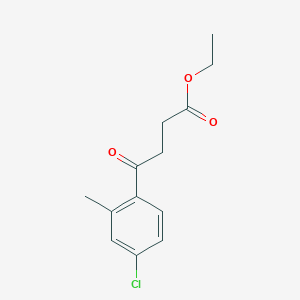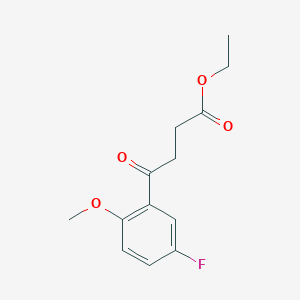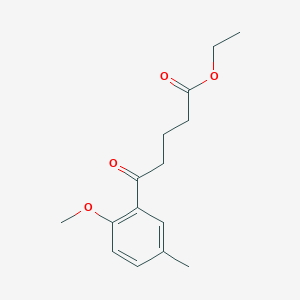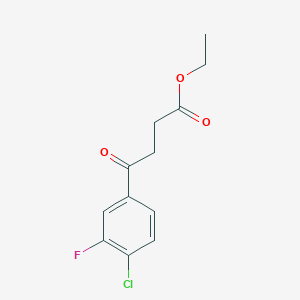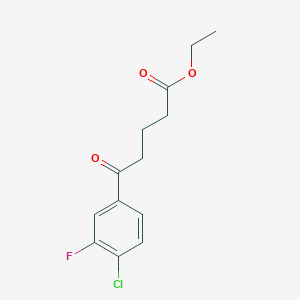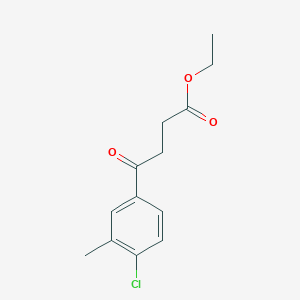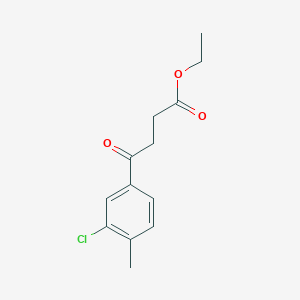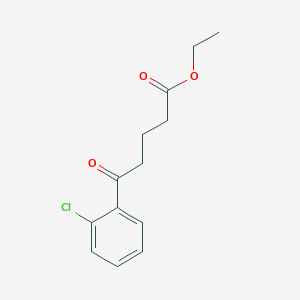
2',6'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,6’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is an organoboron compound . It has a molecular weight of 312.35 and a molecular formula of C17H22F2O3 .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,3-dioxan-2-YL group, which is a cyclic acetal, and a difluorophenyl group attached to a valerophenone backbone . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 312.35 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación
Synthesis and Polymer Research
Fluorinated molecules like 2',6'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone have been utilized in the synthesis of versatile compounds for conducting polymer research. These compounds are integral in the development of fluorinated materials, demonstrating their importance in materials science. For instance, fluorinated compounds have been used to replace hydrogen counterparts in various molecules and materials, showing their adaptability in chemical synthesis (Krebs & Jensen, 2003).
Organic Photovoltaics
In the field of organic photovoltaics, derivatives of this compound have been synthesized and tested as active materials in photovoltaic cells. These derivatives have shown conversion efficiencies in the range of 0.5-1% in blends with specific soluble derivatives, highlighting their potential in renewable energy applications (Jørgensen & Krebs, 2005).
Spectroscopic and Structural Analysis
These fluorinated compounds have been the subject of detailed spectroscopic and structural analyses. For example, dimethyl-2-(5-acetyl-2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-(triphenylphosphinylidene)succinate was synthesized and characterized using various analytical techniques, including NMR and FT-IR. Such studies are crucial for understanding the chemical properties and potential applications of these molecules (Vessally et al., 2011).
Catalysis and Synthesis
The compound has also been used in catalytic processes. An example is the synthesis of 1,8-dioxo-octahydro-xanthenes through one-pot condensation, demonstrating the compound's utility in facilitating chemical reactions (Heravi, 2009).
Pharmaceutical Applications
In the pharmaceutical sector, derivatives of this compound have been synthesized for potential use as anti-inflammatory agents. This is evident from the synthesis and evaluation of N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids and their anti-inflammatory properties, indicating the compound's relevance in medicinal chemistry (Li et al., 2008).
Material Science
In material science, such compounds have been used in the synthesis of poly(arylene ether sulfone) with multiple benzyl-type quaternary ammonium pendants. This research highlights its utility in developing materials with specific properties like hydroxide conductivity and alkaline stability (Shi et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2O3/c1-17(2)10-21-15(22-11-17)9-4-3-8-14(20)16-12(18)6-5-7-13(16)19/h5-7,15H,3-4,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFRCLLIVVIABN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=C(C=CC=C2F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645967 |
Source


|
| Record name | 1-(2,6-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898786-95-3 |
Source


|
| Record name | 1-(2,6-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

